![molecular formula C24H22FN3O3S B2376588 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1260989-03-4](/img/no-structure.png)
2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide
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Description
2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H22FN3O3S and its molecular weight is 451.52. The purity is usually 95%.
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Scientific Research Applications
- The compound’s unique structure suggests potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, studying its ability to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways. Further mechanistic studies are ongoing to elucidate its precise anti-cancer mechanisms .
- Inflammation plays a crucial role in various diseases. Scientists have explored the anti-inflammatory potential of this compound. It may modulate inflammatory pathways, making it a candidate for conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
- The compound’s structure suggests possible neuroprotective properties. Researchers have investigated its impact on neuronal health, synaptic plasticity, and neurodegenerative diseases. Preclinical studies indicate promising results, but further validation is needed .
- Preliminary studies have examined the compound’s antimicrobial effects. It may inhibit bacterial growth, making it relevant for infectious disease research. Investigations include both Gram-positive and Gram-negative bacteria .
- Researchers have explored its impact on metabolic pathways, including glucose homeostasis, lipid metabolism, and insulin sensitivity. The compound’s potential as a therapeutic agent for diabetes and obesity warrants further investigation .
- Computational chemistry and molecular modeling have been employed to understand the compound’s interactions with biological targets. Researchers aim to optimize its pharmacokinetic properties and design derivatives with improved efficacy and safety profiles .
Anticancer Research
Anti-inflammatory Properties
Neuroprotective Effects
Antimicrobial Activity
Metabolic Disorders
Chemical Biology and Drug Design
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-one, which is synthesized from 4-fluoro-3-methylbenzoic acid and 2-amino-4,5-dioxothiazole. The second intermediate is N-(3-(propan-2-yl)phenyl)acetamide, which is synthesized from 3-(propan-2-yl)aniline and acetic anhydride. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "4-fluoro-3-methylbenzoic acid", "2-amino-4,5-dioxothiazole", "3-(propan-2-yl)aniline", "acetic anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "diisopropylethylamine (DIPEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "ethyl acetate", "methanol", "triethylamine (TEA)", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "water" ], "Reaction": [ "Synthesis of 3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-one:", "- Dissolve 4-fluoro-3-methylbenzoic acid (1.0 equiv) and 2-amino-4,5-dioxothiazole (1.2 equiv) in DMF.", "- Add DIPEA (2.0 equiv) and stir the reaction mixture at room temperature for 24 hours.", "- Pour the reaction mixture into water and extract with DCM.", "- Wash the organic layer with water, brine, and dry over Na2SO4.", "- Concentrate the solution and purify the crude product by column chromatography to obtain the intermediate.", "Synthesis of N-(3-(propan-2-yl)phenyl)acetamide:", "- Dissolve 3-(propan-2-yl)aniline (1.0 equiv) in DCM.", "- Add acetic anhydride (1.2 equiv) and TEA (2.0 equiv) and stir the reaction mixture at room temperature for 24 hours.", "- Pour the reaction mixture into water and extract with DCM.", "- Wash the organic layer with water, brine, and dry over Na2SO4.", "- Concentrate the solution and purify the crude product by column chromatography to obtain the intermediate.", "Coupling of the Intermediates:", "- Dissolve the two intermediates in DMF.", "- Add DCC (1.2 equiv) and NHS (1.2 equiv) and stir the reaction mixture at room temperature for 24 hours.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "- Concentrate the solution and purify the crude product by column chromatography to obtain the final product." ] } | |
CAS RN |
1260989-03-4 |
Product Name |
2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide |
Molecular Formula |
C24H22FN3O3S |
Molecular Weight |
451.52 |
IUPAC Name |
2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C24H22FN3O3S/c1-14(2)16-5-4-6-17(12-16)26-21(29)13-27-20-9-10-32-22(20)23(30)28(24(27)31)18-7-8-19(25)15(3)11-18/h4-12,14H,13H2,1-3H3,(H,26,29) |
InChI Key |
BDQRVEKSXLFLRE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(C)C)F |
solubility |
not available |
Origin of Product |
United States |
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